Talnetant
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Talnetant involves the formation of a quinoline core structure. One of the synthetic routes includes the reaction of 3-hydroxy-2-phenylquinoline-4-carboxylic acid with 1-phenylpropylamine under specific conditions to form the final product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Talnetant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include modified quinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
Talnetant has been investigated for several scientific research applications:
Chemistry: Used as a model compound in studies involving neurokinin receptor antagonists.
Biology: Studied for its effects on neurotransmitter systems and neuronal activity.
Medicine: Explored as a potential treatment for irritable bowel syndrome and schizophrenia
Mechanism of Action
Talnetant exerts its effects by antagonizing the neurokinin 3 receptor. This receptor is involved in various physiological processes, including the modulation of neurotransmitter release. By blocking this receptor, this compound can alter the activity of neurotransmitters such as dopamine and norepinephrine, which are implicated in conditions like schizophrenia and irritable bowel syndrome .
Comparison with Similar Compounds
Osanetant: Another neurokinin 3 receptor antagonist with a similar mechanism of action.
Pavinetant: A quinoline-based NK3 receptor antagonist with comparable biological activity.
Uniqueness: Talnetant is unique due to its high selectivity for the neurokinin 3 receptor and its ability to penetrate the brain effectively. This makes it a valuable tool for studying the role of neurokinin receptors in various physiological and pathological processes .
Properties
IUPAC Name |
3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAVGWDGIJKWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-32-9 |
Source
|
Record name | Talnetant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06429 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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